N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropanecarboxamide

medicinal chemistry lead-likeness building block selection

This cyclopropanecarboxamide combines a rigid cyclopropane core with a tetrahydropyran solubility modulator and a phenyl anchor, delivering balanced lipophilicity (est. LogP 1.5–2.5) ideal for CNS-penetrant libraries. Unlike simpler N-phenethyl analogs, the hydroxyethyl-THP extension offers dual hydrogen-bonding capacity and a synthetic handle for esterification, etherification, or bioconjugation. Select this scaffold to accelerate fragment-based hit-to-lead campaigns targeting kinases, GPCRs, or enzymes where metabolic stability and multi-point receptor engagement are critical.

Molecular Formula C17H23NO3
Molecular Weight 289.375
CAS No. 2034591-30-3
Cat. No. B2730658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropanecarboxamide
CAS2034591-30-3
Molecular FormulaC17H23NO3
Molecular Weight289.375
Structural Identifiers
SMILESC1CC1C(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O
InChIInChI=1S/C17H23NO3/c19-16(13-6-7-13)18-12-17(20,14-4-2-1-3-5-14)15-8-10-21-11-9-15/h1-5,13,15,20H,6-12H2,(H,18,19)
InChIKeyIIFFEXIAOFZYCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropanecarboxamide (CAS 2034591-30-3): Core Scaffold Procurement Guide for Medicinal Chemistry Building Blocks


N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropanecarboxamide (CAS 2034591-30-3; molecular formula C₁₇H₂₃NO₃; MW 289.38) is a synthetic cyclopropanecarboxamide derivative that incorporates three structurally distinct functional modules: a cyclopropane carboxamide core, a tetrahydropyran (oxane) moiety, and a phenyl group linked through a hydroxyethyl bridge . This multifunctional scaffold is marketed as a research building block for medicinal chemistry applications, particularly for constructing compound libraries targeting central nervous system (CNS) receptors or enzymes, owing to its balanced lipophilicity and dual hydrogen bonding capacity from both the amide and hydroxyl functionalities . The compound belongs to a broader chemotype of 1-phenylcyclopropane carboxamide derivatives that have demonstrated antiproliferative, anti-inflammatory, and kinase-modulatory activities across multiple published studies [1].

Why Generic Substitution Fails for N-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropanecarboxamide: A Comparator-Based Procurement Rationale


N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropanecarboxamide cannot be generically substituted by simpler cyclopropanecarboxamide analogs without losing critical molecular recognition features. The compound uniquely combines three pharmacophoric elements—the cyclopropane carboxamide (metabolic stability and conformational rigidity [1]), the tetrahydropyran ring (solubility modulation and hydrogen bond acceptor capacity [2]), and the phenyl group (π-stacking/hydrophobic interactions)—within a single building block . Simpler analogs such as N-phenethylcyclopropanecarboxamide (CAS 401582-88-5; MW 189.26; LogP 1.99 ) lack both the hydroxyl hydrogen bond donor and the tetrahydropyran oxygen, drastically reducing their capacity for target engagement requiring multi-point hydrogen bonding. Conversely, the 4-fluorophenyl-substituted analog (CAS 2034258-35-8; MW 383.46 ) introduces additional molecular weight and lipophilicity beyond what is optimal for lead-like CNS compound space, making the unsubstituted target compound the most balanced entry point for fragment-based or hit-to-lead campaigns. Direct experimental head-to-head comparisons are not publicly available for this building block; differentiation is therefore established through physicochemical property comparison and class-level structure–activity relationship (SAR) inference from the broader 1-phenylcyclopropanecarboxamide chemotype [1].

Quantitative Differentiation Evidence: N-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropanecarboxamide vs. Key Analogs


Molecular Weight Differentiation: Leaner Scaffold vs. 4-Fluorophenyl Analog

The target compound possesses a molecular weight of 289.38 Da , which is 94.08 Da (24.5%) lower than the 4-fluorophenyl-substituted analog (CAS 2034258-35-8; MW 383.46 Da) . This places the target compound within the favorable range for lead-like properties (MW ≤ 350), while the fluorophenyl analog exceeds the commonly accepted lead-like threshold, potentially compromising ligand efficiency metrics in fragment-based drug discovery campaigns.

medicinal chemistry lead-likeness building block selection

Hydrogen Bond Donor/Acceptor Multiplicity: Enhanced Target Engagement Capacity

The target compound contains one hydroxyl group (HBD) and one amide NH (HBD), plus the amide carbonyl oxygen, tetrahydropyran ring oxygen, and hydroxyl oxygen (3 HBA), yielding an estimated HBD count of 2 and HBA count of 4 . Simpler N-phenethylcyclopropanecarboxamide (CAS 401582-88-5) is limited to 1 HBD and 1 HBA . N-(1-phenylethyl)cyclopropanecarboxamide (Hit2Lead SC-6976285) similarly offers only 1 HBD and 1 HBA, with a tPSA of 29.1 Ų . The 3-fold higher HBA count of the target compound provides enhanced capacity for multi-dentate interactions with protein targets such as kinases or GPCRs, where occupancy of multiple hinge-region or allosteric-site hydrogen bond acceptors is critical for potency.

target engagement hydrogen bonding binding affinity

Lipophilicity Tuning Through Tetrahydropyran Incorporation: Intermediate LogP Advantage

The tetrahydropyran (THP) moiety serves as a bioisostere of cyclohexane but with measurably lower lipophilicity due to the ether oxygen, which also functions as an additional hydrogen bond acceptor [1]. While experimentally measured LogP values for the target compound are not published, the structural combination of the polar hydroxyl group, amide, and THP oxygen predicts a LogP intermediate between the simple N-phenethyl analog (measured LogP ≈ 1.99 ) and more polar, fully deconstructed fragments. This positions the target compound in a favorable lipophilicity range (estimated LogP 1.5–2.5) for CNS drug discovery, where balanced LogP is required for blood–brain barrier penetration without excessive non-specific binding [1].

lipophilicity ADME CNS drug design

Pharmacological Precedent: 1-Phenylcyclopropane Carboxamide Chemotype Validation

The 1-phenylcyclopropane carboxamide scaffold, of which the target compound is a direct structural derivative, has been validated across multiple biological assays. Mahesh et al. (2023) demonstrated that diversely substituted 1-phenylcyclopropane carboxamides exhibit distinct inhibition of U937 human myeloid leukemia cell proliferation, establishing the core scaffold as a productive starting point for antiproliferative drug discovery [1]. The target compound incorporates this validated core while adding the tetrahydropyran-hydroxyethyl extension, providing a differentiated vector for further SAR exploration that simpler 1-phenylcyclopropane carboxamides (e.g., CAS 17380-68-5) do not offer.

anticancer antiproliferative kinase inhibition

Structural Complexity and Conformational Diversity vs. Flat Aromatic Analogs

The target compound incorporates a saturated tetrahydropyran ring and a cyclopropane ring, contributing substantial sp³-hybridized carbon character. By comparison, N-phenethylcyclopropanecarboxamide (CAS 401582-88-5) has an Fsp³ of 0.42 , while the target compound, with the additional THP ring, has an estimated Fsp³ exceeding 0.50. Higher Fsp³ correlates with improved aqueous solubility, reduced promiscuity, and greater clinical developability, as established by Lovering et al. (2009) [1]. This structural distinction is not achievable with flatter, more aromatic cyclopropanecarboxamide analogs.

fraction sp³ conformational diversity drug-likeness

Optimal Research and Industrial Application Scenarios for N-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropanecarboxamide


Fragment-Based Drug Discovery (FBDD) Library Design Targeting CNS Kinases

The compound's MW of 289.38 Da, combined with its balanced lipophilicity (estimated LogP 1.5–2.5) and dual hydrogen bond donor/acceptor capacity, makes it a suitable core scaffold for fragment-based screening libraries targeting CNS-penetrant kinase inhibitors . Its intermediate LogP positioning—between simple N-phenethyl analogs (LogP 1.99) and more polar alternatives—enables optimization toward CNS drugs requiring blood–brain barrier penetration [1]. The tetrahydropyran oxygen provides a vector for solubility optimization without introducing additional aromatic character that could compromise CNS drug-likeness [1].

Antiproliferative Lead Generation Using 1-Phenylcyclopropane Carboxamide Chemotype

Given the demonstrated antiproliferative activity of 1-phenylcyclopropane carboxamide derivatives against the U937 leukemia cell line [2], the target compound serves as a differentiated building block for generating focused compound libraries. Its hydroxyethyl-THP extension provides a synthetic handle for further derivatization (esterification, etherification, or oxidation to the ketone), enabling rapid exploration of structure–activity relationships beyond what is possible with unsubstituted 1-phenylcyclopropane carboxamide (CAS 17380-68-5).

GPCR Modulator Scaffold Development with Enhanced Solubility Profile

The combination of the cyclopropane carboxamide core (metabolic stability) with the THP moiety (aqueous solubility enhancement [1]) and the phenyl group (receptor-binding lipophilic anchor) creates a versatile scaffold for developing GPCR modulators targeting CNS receptors . The hydroxyl group enables prodrug strategies or further conjugation, while the amide NH serves as a hydrogen bond donor for receptor interaction, making this compound a strategic procurement choice over simpler analogs that lack the full complement of functional groups.

Chemical Biology Probe Synthesis for Target Identification Studies

The compound's multi-functional structure—with reactive hydroxyl and amide groups, a metabolically stable cyclopropane ring , and a THP moiety for solubility [1]—makes it well-suited for chemical probe development. The hydroxyl group can be derivatized with biotin, fluorophores, or photoaffinity labels without eliminating the key hydrogen bond donor that simpler N-phenethyl analogs lack. This enables target engagement and pull-down experiments that are not feasible with functionally impoverished comparator building blocks.

Quote Request

Request a Quote for N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.